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Compound of Interest

Compound Name: BMS-191095 hydrochloride

Cat. No.: B3340025

Technical Support Center: BMS-191095
Hydrochloride

This technical support guide provides researchers, scientists, and drug development
professionals with essential information regarding the potential off-target effects of BMS-
191095 hydrochloride.

Frequently Asked Questions (FAQSs)

Q1: What is the primary mechanism of action of BMS-191095 hydrochloride?

Al: BMS-191095 hydrochloride is a selective opener of mitochondrial ATP-sensitive
potassium (mitoKATP) channels.[1][2] Its primary effect is to increase potassium ion influx into
the mitochondrial matrix, a mechanism linked to cardioprotection against ischemic injury.[1][2]

Q2: Is BMS-191095 hydrochloride known to have significant off-target effects on other
kinases or receptors?

A2: Based on available literature, BMS-191095 is highly selective for mitoKATP channels over
sarcolemmal KATP channels.[1][2] This selectivity is a key feature, as it avoids off-target effects
commonly seen with non-selective KATP channel openers, such as peripheral vasodilation,
shortening of the cardiac action potential, and proarrhythmic activity.[1][3] Extensive screening
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against a broad panel of kinases and receptors is not publicly documented, but functional
assays demonstrate a very specific pharmacological profile.

Q3: Does BMS-191095 affect cardiovascular parameters like blood pressure or heart rate?

A3: No, within its cardioprotective concentration range, BMS-191095 has been shown to be
devoid of significant hemodynamic effects.[1][3] In both in vitro and in vivo studies, it did not
cause peripheral vasodilation or alter cardiac conduction.[2][3] This lack of cardiovascular side
effects is a primary advantage over first-generation, non-selective KATP channel openers.[3]

Q4: Are there any known secondary pharmacological effects of BMS-191095?

A4: Yes, BMS-191095 has been shown to inhibit human platelet aggregation.[4] This effect is
considered to be mediated through the opening of mitoKATP channels within the platelets.[4]
Researchers should be aware of this activity when designing experiments, particularly in
hematological or thrombosis models.

Troubleshooting Guide
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Observed Issue

Potential Cause

Recommended Action

Unexpected drop in blood
pressure or change in heart

rate in an in vivo model.

This is highly unlikely to be a
direct effect of BMS-191095 at
standard cardioprotective
doses.[3] Consider other
experimental variables, such
as anesthetic effects, vehicle

effects, or animal stress.

Verify the dosage and
administration protocol. Run a
vehicle-only control group to
assess baseline hemodynamic
stability. Confirm the purity of
the BMS-191095 compound.

Altered coagulation
parameters or unexpected
bleeding in experimental

animals.

BMS-191095 inhibits platelet
aggregation.[4] This on-target
effect in platelets could
manifest as an anticoagulant-
like phenotype in some

experimental settings.

Be mindful of this effect when
planning surgical procedures
or when using models of
thrombosis or hemostasis.
Consider performing platelet
aggregation assays to quantify
the effect under your specific

experimental conditions.

Lack of cardioprotective effect
in an ischemia-reperfusion

model.

The protective effects of BMS-
191095 are specifically
blocked by mitoKATP channel
antagonists like 5-
hydroxydecanoate (5-HD) and
the non-selective KATP
antagonist glyburide.[2] Co-
administration of such
compounds will negate the
effect. Also, ensure the
compound is administered
within the effective

concentration range.

Ensure that no other
compounds in your
experimental system are
known KATP channel blockers.
Verify the final concentration of
BMS-191095 in your system.
The efficacious plasma
concentrations in dogs were
found to be between 0.3 to 1.0
HM.[3]

Observed changes in cellular
respiration not aligning with

expected mitoKATP opening.

While BMS-191095 opens
mitoKATP channels, other
compounds, like diazoxide,
have been reported to also
increase reactive oxygen
species (ROS) production

To confirm the observed effect
is due to mitoKATP channel
opening, test if it can be
blocked by 5-
hydroxydecanoate (5-HD).
This will help differentiate the
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through inhibition of succinate specific on-target effect from
dehydrogenase (SDH). BMS- other potential mitochondrial
191095 is considered more off-target effects.

selective and does not appear

to share this effect.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for BMS-191095
hydrochloride.

Table 1: Potency and Efficacy of BMS-191095

Parameter Value Species/System Reference

mitoKATP Opening

83 nM Cardiac Mitochondria [2]
(K1/2)
Cardioprotection

1.5uM Isolated Rat Hearts [2]
(EC25)
Infarct Size Reduction ] ]

0.4 mg/kg i.v. Anesthetized Dogs [3]

(ED25)

Table 2: Effects on Platelet Aggregation

Agonist IC50 Species/System Reference
Washed Human

Collagen 63.9 uM [4]
Platelets

) Washed Human
Thrombin 104.8 uM [4]
Platelets

Experimental Protocols

Protocol 1: Assessment of Cardioprotective Effects in Isolated Rat Hearts
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This protocol is based on the methodology described for evaluating the cardioprotective effects
of BMS-191095.[2]

e Heart Isolation and Perfusion:
o Male Sprague-Dawley rats are anesthetized, and hearts are rapidly excised.

o The aorta is cannulated, and the heart is perfused in a Langendorff apparatus with a
Krebs-Henseleit buffer, gassed with 95% 02 / 5% CO2.

e Drug Administration:

o After a stabilization period, BMS-191095 hydrochloride (or vehicle control) is infused into
the perfusion buffer to achieve the desired final concentration (e.g., 1-10 uM).

 Ischemia-Reperfusion Injury:

o Global ischemia is induced by stopping the perfusion for a defined period (e.g., 25
minutes).

o Reperfusion is initiated by restarting the flow for a subsequent period (e.g., 30 minutes).
e Endpoint Measurement:

o Time to Onset of Ischemic Contracture: Monitor the left ventricular pressure to determine
the time it takes for the heart to enter a sustained contraction during ischemia.

o Post-Ischemic Recovery of Function: Measure parameters like left ventricular developed
pressure (LVDP) and heart rate during reperfusion and express them as a percentage of
the pre-ischemic baseline.

o Enzyme Release: Collect the coronary effluent during reperfusion and measure lactate
dehydrogenase (LDH) release as an indicator of cellular damage.

Protocol 2: Human Platelet Aggregation Assay

This protocol is adapted from the methodology used to assess the effect of BMS-191095 on
platelet function.[4]
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o Platelet Preparation:
o Obtain whole blood from healthy human volunteers.
o Prepare platelet-rich plasma (PRP) by centrifugation.

o Wash platelets by further centrifugation and resuspend them in a suitable buffer (e.g.,
Tyrode's buffer) to a standardized concentration.

e Drug Incubation:

o Pre-incubate the washed platelet suspension with various concentrations of BMS-191095
hydrochloride or vehicle control for a specified time (e.g., 30 minutes).

o To confirm the mechanism, a separate group can be pre-incubated with a mitoKATP
antagonist like 5-HD before adding BMS-191095.

e Aggregation Measurement:
o Place the platelet suspension in an aggregometer.
o Add a platelet agonist such as collagen or thrombin to induce aggregation.

o Monitor the change in light transmittance for several minutes to record the aggregation

curve.
o Data Analysis:
o Calculate the percentage of maximal aggregation for each concentration of BMS-191095.

o Determine the IC50 value by plotting the percentage inhibition against the log
concentration of the compound.

Visualizations

BMS-191095 Activates Mitochondrial KATP Channel K+ Influx into Matrix #-| Mitochondrial Depolarization | Leadsto o Cardioprotection
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Click to download full resolution via product page

Caption: Primary signaling pathway of BMS-191095 leading to cardioprotection.
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Caption: Experimental workflow to test for off-target cardiovascular effects.
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Unexpected Result Observed

Is the effect cardiovascular? Is the effect hemostatic? Is it another effect?
(e.g., vasodilation, arrhythmia) (e.g., bleeding, altered clotting) (e.g., cellular metabolism)
es es 'Yes
Unlikely to be BMS-191095. Likely due to known inhibition Test if blocked by 5-HD
Check experimental variables. of platelet aggregation. to confirm mitoKATP pathway.

Confirm with platelet
aggregation assay.

Click to download full resolution via product page

Caption: Troubleshooting logic for unexpected experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Potential off-target effects of BMS-191095
hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3340025#potential-off-target-effects-of-bms-191095-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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